Dermaseptin-B6
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALWKDILKNAGKAALNEINQLVNQ |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Dermaseptin B6
Gene Cloning and Characterization of the Dermaseptin-B6 Precursor
The journey to understanding this compound begins with the isolation and analysis of the genetic material that codes for it.
Isolation of cDNA Encoding this compound Precursor
The blueprint for the this compound peptide is stored within the messenger RNA (mRNA) of the frog's skin glands. To access this, scientists construct a complementary DNA (cDNA) library from the poly(A+) RNA extracted from the skin secretions of Phyllomedusa bicolor. This cDNA library serves as a stable representation of the genes being actively expressed in the skin.
Researchers have successfully employed "shotgun" cloning techniques to isolate the specific cDNA that encodes the precursor of this compound. mdpi.compreprints.org This method involves creating a cDNA library and then screening it, often using probes designed from the known amino acid sequences of other dermaseptins or by using degenerate primers in a polymerase chain reaction (PCR) to amplify related gene sequences. preprints.org
Nucleotide Sequence Analysis and Open Reading Frame Determination
Once the specific cDNA clone is isolated, its nucleotide sequence is determined. Analysis of this sequence reveals the open reading frame (ORF), which is the portion of the DNA that codes for the protein. The ORF for the prepro-dermaseptin B, the precursor to this compound, encodes a protein of 72 amino acids. The nucleotide sequence of the precursor for a related peptide, Dermaseptin-SS1, has been archived in GenBank, providing a reference for the structure of these precursors. mdpi.compreprints.org
The deduced amino acid sequence from the ORF of prepro-dermaseptins reveals a multi-domain structure, which is characteristic of this family of peptides.
Precursor Processing and Maturation Pathways
The initial protein translated from the mRNA is not the final, active this compound peptide. It is a larger precursor molecule, known as a prepro-peptide, that must undergo several processing steps to mature.
Signal Peptide Cleavage
At the N-terminus of the prepro-dermaseptin B is a 22-amino acid signal peptide. This hydrophobic sequence acts as a molecular "zip code," directing the precursor protein into the secretory pathway of the cell. Once the precursor has entered this pathway, the signal peptide is cleaved off by signal peptidases. This is a critical first step in the maturation process, ensuring the peptide is sent to the correct cellular location for storage and eventual secretion. The signal peptides of the prepro-dermaseptins are remarkably conserved across different dermaseptin (B158304) family members.
Propiece Identification and its Role in Processing
Following the signal peptide is a highly acidic propiece, or propeptide. In the case of the this compound precursor, this region is approximately 21 amino acids long. This acidic domain is thought to play several roles. It may help to keep the final, cationic peptide inactive and prevent it from damaging the host's own cells while it is being stored in the granular glands of the skin.
The maturation of this compound from its precursor involves the precise cleavage at a specific processing signal, which is typically a pair of basic amino acid residues, Lys-Arg. This cleavage event releases the mature this compound peptide. The final step in the maturation of many dermaseptins is a C-terminal amidation, where a glycine (B1666218) residue following the mature peptide sequence donates its amide group. mdpi.com
| Domain | Approximate Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | 22 | Directs the precursor to the secretory pathway. |
| Acidic Propiece | 21 | Keeps the mature peptide inactive during storage. |
| Processing Signal | 2 (Lys-Arg) | Site for enzymatic cleavage to release the mature peptide. |
| Mature this compound | 24 | The final, active antimicrobial peptide. |
Genetic Diversity and Evolutionary Relationships of this compound
The dermaseptin family is a testament to the power of molecular evolution. While the mature peptide sequences can be quite diverse, the precursor regions show remarkable similarity.
The genes encoding prepro-dermaseptins, including that of this compound, share a conserved structure. The first coding exon typically encodes the highly conserved 22-residue signal peptide and the initial few amino acids of the acidic propiece. This "secretory cassette" is found in the genes of various frog skin peptides, even those with vastly different mature sequences and biological activities, such as opioid peptides. This suggests that these diverse genes may have evolved through the dissemination of this conserved exon, allowing different functional peptides to be directed into the secretory pathway.
Sequence alignments of the precursors of different dermaseptins, such as this compound from P. bicolor and Dermaseptin-PS3 from Phyllomedusa sauvagii, reveal high identity in their signal peptides and acidic propieces, but significant divergence in the sequences of the mature antimicrobial peptides. mdpi.com For instance, this compound displays a 91% sequence identity with the precursor of Dermaseptin-SS1. mdpi.compreprints.org This high degree of conservation in the prepro-regions alongside the hypervariability of the mature peptide region highlights a fascinating evolutionary strategy. It allows for the rapid diversification of the active peptides, likely as an adaptation to a constantly changing microbial environment, while maintaining the essential machinery for their production and secretion.
Sequence Homology and Phylogenetic Analysis within Dermaseptin Subfamilies (e.g., B1-B6)
The dermaseptin B subfamily, consisting of members B1 through B6, was identified from the skin secretions of the South American frog Phyllomedusa bicolor. While these peptides all originate from the same species, they exhibit a degree of sequence variation, with amino acid sequence similarity within the DRS-B1 to B6 group ranging from 33% to 62%. This variation, arising from gene duplication and subsequent divergence, contributes to the broad spectrum of antimicrobial activity observed for the dermaseptin family.
A comparison of the amino acid sequences of the Dermaseptin B subfamily reveals conserved residues and regions of variability. For instance, a highly conserved tryptophan residue at the third position is a characteristic feature of many dermaseptins. Phylogenetic analysis, which involves comparing the sequences to infer evolutionary relationships, demonstrates the close genetic heritage of the B1-B6 members. These analyses often show that peptides from the same subfamily cluster together, reflecting their more recent evolutionary divergence from a common ancestral gene.
A novel dermaseptin, Dermaseptin-SS1, isolated from the skin secretion of Phyllomedusa tarsius, showed a 91% sequence identity with this compound from Phyllomedusa bicolor. This high degree of homology suggests a close evolutionary relationship between these two peptides, despite being from different frog species.
Below is an interactive data table detailing the sequence alignment of selected Dermaseptin B subfamily members.
Comparison with Other Antimicrobial Peptide Gene Superfamilies
The dermaseptin gene superfamily is a prime example of how a conserved genetic framework can be utilized to generate a wide variety of biologically active peptides. researchgate.net The genes encoding dermaseptins are characterized by a highly conserved exon that codes for the signal peptide and the initial part of the acidic propiece. This "secretory cassette" is remarkably similar to the corresponding regions in the precursors of other, functionally distinct peptides found in frog skin, such as the D-amino acid-containing opioid peptides, dermorphins and deltorphins. researchgate.net
This striking similarity suggests a fascinating evolutionary mechanism where a conserved secretory signal-encoding exon has been "recruited" by different genes to direct a variety of end products into the secretory pathway. The 25-residue amino-terminal region of prepro-dermaseptins B shares about 50% identity with the equivalent region of precursors for these opioid peptides. This indicates that despite the vast differences in the sequence, structure, and biological activity of the final peptides, their genes share a common evolutionary origin for the secretory signal machinery.
While the N-terminal preprosequences are highly conserved, the C-terminal domains that encode the mature peptides are markedly varied. researchgate.net This has led to the evolution of several distinct families within the dermaseptin superfamily, including the dermaseptins sensu stricto, phylloseptins, and others, each with unique structural characteristics and antimicrobial profiles. For example, Australian frogs from the Pelodryadinae subfamily produce antimicrobial peptides like caerins and aureins, which have no structural similarity to the South American hylid peptides, yet the signal peptide and acidic propiece of their precursors are highly similar. researchgate.net This points to a divergent evolution from a common ancestral gene, where the functional part of the peptide has undergone significant changes, while the secretory mechanism has remained conserved.
Below is an interactive data table comparing the precursor structure of Dermaseptins with other related peptide families.
Structural Biology and Conformation of Dermaseptin B6
Primary Amino Acid Sequence Elucidation of Dermaseptin-B6
This compound was first isolated from the skin secretions of the South American leaf frog, Phyllomedusa bicolor. novoprolabs.comresearchgate.net Analysis revealed it to be one of six related polycationic peptides, collectively termed dermaseptins B1 to B6. researchgate.net The primary structure of this compound was determined to be a 24-residue peptide. novoprolabs.com
The sequence is characterized by the presence of both hydrophobic and cationic amino acids. Like other dermaseptins, this compound is synthesized as a larger precursor protein, known as a prepro-dermaseptin. researchgate.net This precursor contains a highly conserved N-terminal signal peptide, followed by an acidic propiece, and finally the C-terminal sequence of the mature this compound peptide. researchgate.net The mature peptide is cleaved from the precursor at a specific processing signal, typically a Lys-Arg pair. researchgate.net The C-terminus of this compound is amidated, a common post-translational modification in many AMPs.
Table 1: Primary Amino Acid Sequence of this compound
| Property | Details |
|---|---|
| Sequence | ALWKDILKNAGKAALNEINQLVNQ novoprolabs.com |
| Full Name | Alanine-Leucine-Tryptophan-Lysine-Aspartic Acid-Isoleucine-Leucine-Lysine-Asparagine-Alanine-Glycine-Lysine-Alanine-Alanine-Leucine-Asparagine-Glutamic Acid-Isoleucine-Asparagine-Glutamine-Leucine-Valine-Asparagine-Glutamine novoprolabs.com |
| Length | 24 Amino Acids |
| Origin | Phyllomedusa bicolor (Two-colored leaf frog) novoprolabs.com |
| C-terminus | Amidated (NH2) novoprolabs.com |
Predicted and Experimentally Determined Secondary and Tertiary Structures
The biological activity of a peptide is intrinsically linked to its higher-order structure. gabi-journal.net For this compound, its secondary and tertiary conformations, particularly in the presence of biological membranes, are key to its function.
This compound, like most members of the dermaseptin (B158304) family, is predicted and experimentally shown to adopt an α-helical secondary structure. researchgate.net In an aqueous environment, the peptide is largely unstructured or exists in a random coil conformation. However, upon encountering a membrane-mimicking environment, such as the lipid bilayer of a microorganism or in the presence of helix-inducing solvents like trifluoroethanol (TFE), it undergoes a conformational change to form a stable α-helix.
A critical feature of this α-helix is its amphipathic nature. researchgate.net This means the helical structure segregates the hydrophobic and hydrophilic (specifically, cationic) amino acid residues onto opposite faces of the helix. This spatial arrangement is crucial for its membrane-disrupting activity, allowing the hydrophobic face to interact with the lipid core of the membrane while the cationic face interacts with the negatively charged phospholipid head groups on the bacterial surface. researchgate.net
The specific amino acids within the this compound sequence play distinct roles in establishing its structure and function:
Lysine (B10760008) (K): this compound is a polycationic peptide, containing three lysine residues. These residues are positively charged at physiological pH and are fundamental to the peptide's activity. In the α-helical conformation, all three lysine residues are positioned on the polar, hydrophilic face of the helix. researchgate.net This concentration of positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes. researchgate.net
Tryptophan (W): A highly conserved feature among many dermaseptins is the presence of a tryptophan residue at the third position from the N-terminus. Aromatic amino acids like tryptophan are hydrophobic and are known to contribute to the formation of internal structures through hydrophobic interactions. gabi-journal.net Tryptophan often plays a role in anchoring peptides to the membrane interface.
Glycine (B1666218) (G): The presence of a glycine residue can introduce flexibility into a peptide chain, sometimes acting as a "hinge" that can disrupt or add flexibility to an α-helical structure. The glycine at position 11 in this compound may contribute to the peptide's conformational adaptability.
Alpha-Helical Propensity and Amphipathicity
Structure-Activity Relationships (SAR) in this compound and its Analogs
Structure-activity relationship (SAR) studies investigate how a molecule's structure relates to its biological activity. For this compound and its analogs, these studies provide insight into which structural features are essential for its function.
Modifying the amino acid sequence of dermaseptins can have a profound impact on their activity. Studies on dermaseptin analogs have revealed several key principles:
Charge: Increasing the net positive charge, for instance by substituting a neutral amino acid with a lysine (K) residue, can enhance antimicrobial potency. This is attributed to stronger electrostatic interactions with bacterial membranes.
Hydrophobicity and Amphipathicity: The balance between hydrophobicity and charge is delicate. Increasing hydrophobicity, for example by substituting Alanine (B10760859) (A) with Valine (V), can sometimes improve antimicrobial effects, but excessive hydrophobicity can also increase toxicity to host cells. Crucially, disrupting the amphipathic α-helical structure, for instance by placing a charged residue on the non-polar face, can decrease lytic activity against host cells (like red blood cells) while preserving antimicrobial efficacy, thus increasing selectivity.
Helicity and Flexibility: The stability of the α-helix is important. Substitutions that alter helicity can affect activity. For example, replacing an alanine with a glycine (G) residue can decrease helicity and create a more flexible hinge-like structure, which can impact the peptide's interaction with the membrane. While a stable helix is generally required, some flexibility may be advantageous for forming pores or disrupting the membrane.
Table 2: Effects of Amino Acid Substitutions on Dermaseptin Analogs
| Substitution Type | Example Residue Change | General Effect on Structure | Impact on Biological Activity |
|---|---|---|---|
| Increase Positive Charge | Neutral → Lysine (K) | Increases net positive charge. | Enhances antimicrobial activity. |
| Increase Hydrophobicity | Alanine (A) → Valine (V) | Increases hydrophobicity. | Can improve antimicrobial effect, but may also increase cytotoxicity. |
| Increase Flexibility | Alanine (A) → Glycine (G) | Decreases helicity, introduces a "hinge". | Alters membrane interaction, potentially modulating activity. |
| Disrupt Amphipathicity | Hydrophobic → Cationic | Disrupts segregation of polar/non-polar faces. | Can decrease lytic activity on host cells while retaining antimicrobial potency. |
The length of antimicrobial peptides is another critical factor influencing their activity. Dermaseptins are relatively short, typically ranging from 21 to 34 amino acids. this compound is 24 residues long.
Mechanisms of Action of Dermaseptin B6 in Target Microorganisms and Cells in Vitro and Preclinical Models
Membrane Interaction and Disruption Mechanisms
The primary mode of action for Dermaseptin-B6, like many other cationic AMPs, is the perturbation and permeabilization of the microbial cell membrane. uniprot.org This process is initiated by the peptide's ability to selectively recognize and bind to the microbial cell surface, leading to a cascade of events that compromise membrane integrity and ultimately result in cell death. nih.gov
Electrostatic Interactions with Anionic Membrane Components
The initial and crucial step in the interaction of this compound with microbial membranes is driven by electrostatic forces. mdpi.com Microbial membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. mdpi.com In contrast, this compound is a polycationic peptide, possessing a net positive charge due to the presence of basic amino acid residues. nih.gov This charge disparity facilitates a strong electrostatic attraction, drawing the peptide to the microbial membrane. mdpi.com This selective binding to anionic surfaces is a key factor in the peptide's ability to discriminate between microbial cells and the zwitterionic membranes of mammalian cells, which contributes to its low toxicity towards host cells.
Pore Formation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Model)
Following the initial electrostatic binding, this compound disrupts the membrane through the formation of pores or channels. nih.gov Several models have been proposed to describe this process, with the most prominent being the barrel-stave, toroidal pore, and carpet models.
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, aligning themselves like the staves of a barrel to form a central aqueous pore. The hydrophobic regions of the peptide face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing the passage of water and ions.
Toroidal Pore Model: This model also involves the insertion of peptides into the membrane to form a pore. However, in this configuration, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules. mdpi.com This creates a "toroidal" or donut-shaped structure. Evidence suggests that some dermaseptins likely form tetramers to create these toroidal pores. nih.gov
Carpet Model: According to the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity, leading to the formation of transient pores or micelles, effectively dissolving the membrane in a detergent-like manner. The carpet model was initially proposed to describe the action of dermaseptin (B158304) S1.
The exact model that this compound follows may depend on factors such as peptide concentration and the specific lipid composition of the target membrane. Some studies suggest a mixed lipid-peptide pore lining for dermaseptin B2, which deviates from the classic barrel-stave model. nih.gov While dermaseptin B2 has been shown to form pores, a related analog, this compound, reportedly failed to induce significant conductance in one study, suggesting potential differences in their precise membrane-disrupting mechanisms. nih.gov
Membrane Permeabilization Assays (e.g., Dye Leakage, Depolarization)
The ability of this compound and other AMPs to permeabilize microbial membranes can be experimentally verified using various assays. These assays provide direct evidence of membrane disruption.
Dye Leakage Assays: These assays utilize fluorescent dyes, such as calcein (B42510) or carboxyfluorescein, encapsulated at self-quenching concentrations within lipid vesicles (liposomes) that mimic microbial membranes. When an AMP like a dermaseptin is added, it disrupts the vesicle membrane, causing the dye to leak out. The resulting dilution of the dye relieves the self-quenching, leading to a measurable increase in fluorescence, which is proportional to the extent of membrane damage.
Membrane Depolarization Assays: Microbial cells maintain a membrane potential across their cytoplasmic membrane, which is essential for various cellular functions. The formation of pores or channels by this compound dissipates this potential, a process known as depolarization. nih.gov This can be monitored using potential-sensitive fluorescent dyes like diSC3(5). tulane.edu In a polarized membrane, this dye is taken up and its fluorescence is quenched. Upon membrane depolarization, the dye is released into the medium, resulting in an increase in fluorescence. Another method involves using DNA-binding dyes like SYTOX Green, which can only enter cells with compromised membranes. tulane.edu Once inside, it binds to DNA and fluoresces brightly, indicating membrane permeabilization. tulane.edu
Interaction with Intracellular Targets
While membrane disruption is a primary mechanism, there is growing evidence that some AMPs, including members of the dermaseptin family, can translocate across the cell membrane and interact with intracellular targets, further contributing to their antimicrobial activity. nih.gov
Inhibition of Cellular Processes (e.g., DNA, RNA, Protein Synthesis)
Once inside the cell, peptides can interfere with fundamental cellular processes. This can include the inhibition of DNA replication, transcription (RNA synthesis), and protein synthesis. By binding to DNA or RNA, or by inhibiting the enzymes involved in these processes, the peptide can halt cell growth and proliferation. While the specific intracellular targets of this compound are not as extensively studied as its membrane interactions, the potential for such interactions represents a secondary mechanism of action. Some antineoplastic drugs, for instance, are known to inhibit RNA synthesis by binding to DNA.
Induction of Oxidative Stress Pathways
Recent studies have indicated that some dermaseptins can induce oxidative stress in target cells, such as the fungus Candida auris. This involves an increase in the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and nucleic acids. The induction of oxidative stress is evidenced by increased lipid peroxidation and alterations in the activity and gene expression of key antioxidant enzymes. For example, an increase in the activity of enzymes like catalase and superoxide (B77818) dismutase, which are involved in detoxifying ROS, has been observed in response to dermaseptin treatment. This accumulation of oxidative damage can contribute to apoptosis (programmed cell death) and ultimately, cell demise.
Table of Research Findings on this compound and Related Dermaseptins:
| Peptide | Target Organism/Model | Key Finding | Reference |
| This compound | - | Possesses potent antimicrobial activity against Gram-positive and Gram-negative bacteria. | uniprot.org |
| This compound | Planar lipid bilayers | Failed to induce significant conductance, unlike Dermaseptin B2. | nih.gov |
| Dermaseptin (general) | Candida auris | Induces significant oxidative stress and apoptosis. | |
| Dermaseptin B2 | Planar lipid bilayers | Forms pores, with ion specificity modulated by phospholipid headgroups. | nih.gov |
| Dermaseptin S1 | Lipid bilayers | Action described by the "carpet model". | |
| Dermaseptin S9 | Lipid vesicles | Induces efficient permeabilization in zwitterionic phosphatidylcholine vesicles. |
Specificity and Selectivity in Membrane Binding and Lysis
This compound, a cationic antimicrobial peptide, demonstrates a remarkable ability to selectively target and disrupt the cell membranes of pathogenic microorganisms while exhibiting minimal toxicity toward mammalian cells. This selectivity is not absolute but is fundamental to its potential as a therapeutic agent. The mechanism hinges on the distinct biophysical and biochemical differences between microbial and mammalian cell membranes, which this compound exploits for preferential binding and subsequent lytic activity. researchgate.net
Differential Interaction with Microbial vs. Mammalian Cell Membranes (Excluding Hemolytic Activity)
The primary basis for the selective action of this compound lies in its differential interaction with the lipid bilayers of target versus host cells. The peptide demonstrates a significantly stronger affinity for and disruptive effect on membranes that mimic those of microbes compared to those modeling mammalian cells.
Research using model lipid vesicles reveals that dermaseptins preferentially bind to and permeate membranes composed of acidic (anionic) phospholipids (B1166683), which are characteristic of bacterial membranes. In contrast, their interaction with vesicles made of zwitterionic (electrically neutral) phospholipids, the primary components of the outer leaflet of mammalian cell membranes, is considerably weaker. For instance, studies on dermaseptin showed that the surface partition constant, a measure of binding affinity, was more than four times higher for acidic vesicles compared to zwitterionic vesicles.
This preferential binding translates directly to membrane disruption. Dermaseptin effectively causes the dissipation of diffusion potential and the release of entrapped contents from acidic vesicles, indicating significant permeabilization. This effect is much less pronounced in zwitterionic vesicles. Further studies comparing the non-hemolytic Dermaseptin S3 with a hemolytic variant, DS4, showed that while both peptides could permeate anionic vesicles, the hemolytic DS4 was significantly more effective at permeating zwitterionic phosphatidylcholine vesicles, highlighting that an inability to disrupt zwitterionic membranes is key to selectivity. In experiments with non-infected mammalian cells, such as erythrocytes, non-toxic dermaseptins were observed to remain bound to the outer plasma membrane without causing lysis or interacting with intracellular components. This suggests that even if binding occurs on a mammalian cell, it does not necessarily lead to the same disruptive cascade seen in microbes.
Table 1: Comparative Interaction of Dermaseptin with Model Membrane Vesicles This table summarizes findings on the binding affinity and permeabilizing activity of dermaseptin with different types of phospholipid vesicles, representing microbial and mammalian membranes.
| Model Membrane Type | Primary Phospholipid Type | Represents | Dermaseptin Binding Affinity (Surface Partition Constant Kp) | Observed Permeabilizing Effect | Reference |
|---|---|---|---|---|---|
| Acidic Vesicles | Anionic (e.g., Phosphatidylglycerol) | Microbial Membranes | High (e.g., 2.8 x 10⁴ M⁻¹) | Strong (dissipation of diffusion potential, calcein release) | |
| Zwitterionic Vesicles | Neutral (e.g., Phosphatidylcholine) | Mammalian Membranes | Low (e.g., 0.66 x 10⁴ M⁻¹) | Weak |
Factors Influencing Selectivity (e.g., Membrane Composition, Peptide Charge)
The selective targeting by this compound is governed by a combination of factors related to both the peptide's intrinsic properties and the unique composition of the target membrane.
Peptide Charge: this compound is a polycationic peptide, meaning it carries a net positive charge at physiological pH, largely due to the presence of lysine (B10760008) residues. This positive charge is a critical determinant of its initial interaction with microbial surfaces. The first step in its mechanism is a strong electrostatic attraction to the net negative charge of microbial cell envelopes. This attraction allows the peptide to accumulate on the bacterial surface, reaching the threshold concentration necessary to initiate membrane disruption.
Membrane Composition: The most significant factor driving selectivity is the fundamental difference in the composition of microbial and mammalian cell membranes.
Phospholipid Content: Bacterial cytoplasmic membranes are rich in anionic phospholipids such as phosphatidylglycerol and cardiolipin. These negatively charged lipid headgroups create the electrostatic gradient that attracts and binds cationic peptides like this compound. researchgate.net In stark contrast, the outer leaflet of a mammalian plasma membrane is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral surface that has a much lower affinity for cationic peptides.
Sterol Content: Mammalian cell membranes contain a high concentration of cholesterol, typically around 30-50 mol%. Cholesterol is known to increase the packing density and mechanical rigidity of the lipid bilayer. This ordering effect can hinder the insertion of antimicrobial peptides and the formation of pores or other membrane defects, thus protecting the cell from lysis. Microbial membranes, with the general exception of fungal membranes which contain ergosterol (B1671047), lack cholesterol. This absence of cholesterol results in a more fluid and potentially more vulnerable lipid bilayer, facilitating the disruptive action of this compound. The ability of some antimicrobial agents to specifically interact with ergosterol over cholesterol is another mechanism of selectivity against fungi.
The combination of a positively charged peptide and a negatively charged, cholesterol-free microbial membrane creates a highly favorable environment for the binding and lytic action of this compound. Conversely, the neutral charge and high cholesterol content of mammalian membranes present a significantly less favorable target, forming the basis of the peptide's crucial selectivity.
Table 2: Key Factors Differentiating Microbial and Mammalian Membranes This table outlines the principal compositional differences between microbial and mammalian cell membranes that contribute to the selective action of this compound.
| Factor | Microbial Cell Membrane | Mammalian Cell Membrane (Outer Leaflet) | Consequence for this compound Interaction | Reference |
|---|---|---|---|---|
| Overall Surface Charge | Net Negative | Neutral (Zwitterionic) | Strong electrostatic attraction to microbial membranes. | |
| Dominant Phospholipids | Anionic (e.g., Phosphatidylglycerol, Cardiolipin) | Zwitterionic (e.g., Phosphatidylcholine, Sphingomyelin) | High-affinity binding to anionic headgroups on microbes. | |
| Sterol Content | Generally absent (Fungi have ergosterol) | High concentration of cholesterol | Cholesterol increases membrane order, inhibiting peptide insertion in mammalian cells. |
Antimicrobial Research on Dermaseptin B6 in Vitro and Animal Models
Spectrum of Activity against Prokaryotic Pathogens
Research on peptides from the dermaseptin (B158304) B family demonstrates a broad range of activity against both Gram-positive and Gram-negative bacteria. Studies on Dermaseptin-b (DS-b) and its precursor form, Dermaseptin-B (DS-B), which are representative of this family, show potent inhibitory effects on various pathogenic bacteria. The precursor form, DS-B, was found to be significantly more potent against all tested microorganisms.
Peptides of the dermaseptin B family exhibit marked activity against Gram-positive bacteria. In vitro studies measuring the minimal inhibitory concentration (MIC) show that Dermaseptin-b and its precursor are effective against Staphylococcus aureus. The enhanced activity of the precursor form is a notable characteristic of this peptide group. While specific data for Dermaseptin-B6 is not available, the performance of its close relatives suggests a strong potential for similar efficacy.
The dermaseptin B family also shows a significant spectrum of activity against challenging Gram-negative pathogens. Research has confirmed the efficacy of Dermaseptin-b and its precursor against Escherichia coli and Pseudomonas aeruginosa.
Furthermore, specific research on Dermaseptin-B2, a close homolog of B6 from the same frog, demonstrated potent activity against the multidrug-resistant pathogen Acinetobacter baumannii. Analogs of Dermaseptin-B2 showed MIC values ranging from 3.125 to 12.5 µg/mL and minimum bactericidal concentration (MBC) values from 6.25 to 25 µg/mL against this bacterium. This highlights the potential of the Dermaseptin-B family as a source for new agents against critical nosocomial pathogens.
Table 1: In Vitro Activity of Dermaseptin-b (DS-b) and Dermaseptin-B (DS-B) Against Select Bacteria
This table summarizes the Minimal Inhibitory Concentration (MIC) in µM required to inhibit the growth of various prokaryotic pathogens. Data is derived from studies on representative members of the Dermaseptin B family.
| Pathogen | Strain | MIC (µM) of DS-b | MIC (µM) of DS-B |
|---|---|---|---|
| Escherichia coli | D31 | 6.2 | 3.1 |
| Pseudomonas aeruginosa | ATCC 27853 | 50 | 12.5 |
| Staphylococcus aureus | Cowan 1 | 6.2 | 1.5 |
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. dermnetnz.org While direct studies on this compound's anti-biofilm capabilities are not available, research on other members of the broader dermaseptin family has shown significant promise. For example, derivatives of Dermaseptin-S4 have demonstrated the ability to inhibit biofilm formation by S. aureus, E. coli, and P. aeruginosa. Another study highlighted that Dermaseptin-S1 can decrease biofilm formation by Candida albicans. nih.gov These findings suggest that peptides from the dermaseptin family, likely including this compound, could be valuable candidates for developing agents that can either prevent the formation of biofilms or eradicate mature ones. The mechanism often involves interfering with the initial attachment of bacteria to surfaces or disrupting the integrity of the extracellular polymeric substance (EPS) matrix.
Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
Antifungal and Anti-Yeast Activity
The dermaseptin B family of peptides possesses potent activity against pathogenic fungi and yeasts, an effect that is often more pronounced than their antibacterial properties.
Studies on Dermaseptin-b and its precursor, Dermaseptin-B, have revealed exceptional efficacy in inhibiting the growth of the yeast Candida albicans and various filamentous fungi. The precursor form, Dermaseptin-B, was found to be particularly potent, with its strong binding to phospholipid membranes correlating with its high potential to kill yeast and fungi. This suggests that this compound could also be a powerful antifungal agent.
Table 2: In Vitro Antifungal and Anti-Yeast Activity of Dermaseptin-b (DS-b) and Dermaseptin-B (DS-B)
This table displays the Minimal Inhibitory Concentration (MIC) in µM for representative Dermaseptin B peptides against various fungal and yeast species.
| Pathogen | Strain | MIC (µM) of DS-b | MIC (µM) of DS-B |
|---|---|---|---|
| Candida albicans | ATCC 10231 | 12.5 | 3.1 |
| Aspergillus fumigatus | IP 451-37 | 3.1 | 1.5 |
| Trichophyton mentagrophytes | IP 1469-39 | 3.1 | 1.5 |
The primary antimicrobial mechanism for dermaseptins is the permeabilization and disruption of the cell membrane. The cationic peptides are attracted to the negatively charged microbial membranes, where they insert themselves and form pores or channels, leading to cell lysis. However, evidence suggests that other mechanisms may also contribute to their potent antifungal effects. While not studied specifically for this compound, research on other dermaseptins indicates the potential for intracellular modes of action. For instance, Dermaseptin-S3 has been shown to trigger apoptosis, a form of programmed cell death, in fungi. This process involves mechanisms that go beyond simple membrane lysis, potentially including interaction with intracellular targets or the induction of oxidative stress. This finding for a related dermaseptin suggests that the potent antifungal activity of the Dermaseptin-B family may also involve more complex mechanisms than membrane disruption alone.
Efficacy against Candida albicans and other Fungal Species
Antiparasitic and Antiprotozoal Activity
While direct studies exclusively focused on this compound are limited, the broader dermaseptin family has demonstrated significant antiparasitic and antiprotozoal activities in various in vitro and animal models. The high sequence similarity within the dermaseptin B family suggests that findings for other B-series dermaseptins may offer insights into the potential activities of this compound.
Studies on Leishmania spp. and Trypanosoma cruzi
Research has consistently shown the efficacy of dermaseptins against various species of Leishmania and against Trypanosoma cruzi, the causative agent of Chagas disease.
Members of the dermaseptin family have been shown to be lethal to the promastigote form of Leishmania mexicana at micromolar concentrations. asm.org For instance, Dermaseptin S1 has demonstrated potent activity against Leishmania major. researchgate.net Furthermore, studies on synthetic analogs of Dermaseptin S4 and B2 have shown a concentration-dependent antileishmanial effect against Leishmania (Viannia) braziliensis at low concentrations. Notably, peptides with a higher net positive charge exhibited the most significant activity. Cytotoxicity assays in these studies indicated that the tested dermaseptin analogs were not toxic to murine macrophage cell lines, highlighting their potential as selective antiparasitic agents.
With respect to Trypanosoma cruzi, Dermaseptin 01 (DS 01), isolated from Phyllomedusa oreades, has demonstrated potent anti-protozoan activity. In in vitro studies, incubation with DS 01 at a concentration of approximately 6 µM resulted in the complete elimination of both trypomastigote and epimastigote forms of T. cruzi within two hours. Importantly, at its lytic concentration for the parasite, DS 01 showed no morphological alterations to mouse erythrocytes or white blood cells, suggesting a high therapeutic index. Other synthetic dermaseptins have also shown similar anti-T. cruzi properties. The activity of these peptides against both Leishmania and T. cruzi is generally attributed to their ability to permeabilize the parasite's plasma membrane. researchgate.net
Table 1: In Vitro Antiparasitic Activity of Selected Dermaseptins
| Peptide | Target Parasite | Activity Metric (Concentration) | Reference |
|---|---|---|---|
| Dermaseptin 01 | Trypanosoma cruzi | Complete elimination at ~6 µM | |
| Dermaseptin S1 | Leishmania major | Potent activity reported | researchgate.net |
| Dermaseptin S4 Analogs | Leishmania (V.) braziliensis | Concentration-dependent effect |
Effects on Malarial Parasites in Host Erythrocytes (Without Disrupting Host Cells)
A significant challenge in developing antimalarial drugs is to target the parasite within the host's red blood cells (erythrocytes) without causing harm to the host cell itself. Research on dermaseptin derivatives has shown promise in this area. While some dermaseptins lyse both infected and uninfected erythrocytes, specific modifications have led to derivatives with selective antiparasitic activity.
Studies on derivatives of Dermaseptin S4 have demonstrated the ability to kill intraerythrocytic malaria parasites, such as Plasmodium falciparum, without lysing the host erythrocyte. For example, the addition of certain acyl groups to a 13-residue derivative of Dermaseptin S4 resulted in peptides that could inhibit parasite growth at concentrations that did not cause hemolysis. These modified peptides were able to dissipate the parasite's plasma membrane potential and cause a depletion of intra-parasite potassium under non-hemolytic conditions, indicating a direct effect on the parasite's viability. This selective action suggests that it is possible to design dermaseptin-based peptides that can specifically target the malarial parasite within the host cell.
Antiviral Activity
The antiviral properties of the dermaseptin family have been investigated against several enveloped viruses, with research highlighting their potential to inhibit viral replication at various stages.
Inhibition of Enveloped Viruses (e.g., Herpes Simplex Virus, HIV-1)
Dermaseptins have shown notable in vitro activity against enveloped viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1). Dermaseptin S4, for instance, has demonstrated a strong antiviral effect against HSV-1. Modified versions of Dermaseptin S4 have also shown efficacy against both HSV-1 and HSV-2, including acyclovir-resistant strains.
In the context of HIV-1, Dermaseptin S4 and its derivatives have been shown to inhibit the infection of indicator cells and human primary T lymphocytes by both R5 and X4 primary isolates and laboratory-adapted strains of the virus. Furthermore, modified Dermaseptin S4 was able to inhibit the capture of HIV-1 by dendritic cells and its subsequent transmission to CD4+ T cells.
Mechanisms of Antiviral Action (e.g., Viral Envelope Disruption, Inhibition of Entry)
The primary mechanism of antiviral action for dermaseptins appears to be the direct inactivation of viral particles, likely through the disruption of the viral envelope. Studies have shown that the antiviral activity of dermaseptins is most potent when the peptide is incubated with the virus before it infects the host cell.
For HSV-1, the inhibitory effect of Dermaseptin S4 was observed only when it was applied to the virus before or during the adsorption phase to the target cells, suggesting that it acts at a very early stage of the viral life cycle, likely at the virus-cell interface. This points to a mechanism involving the disruption of the viral envelope, which prevents the virus from successfully attaching to and entering the host cell.
In the case of HIV-1, the activity of Dermaseptin S4 is also directed against the viral particles, causing a disruption of the virion's integrity. This virucidal activity rapidly renders HIV-1 non-infectious before it can make contact with the host cell. The mechanism involves the interaction of the dermaseptin's amphipathic structure with the viral membrane, leading to its destabilization.
Modulation of Microbial Resistance
A significant advantage of antimicrobial peptides like dermaseptins is their potential to circumvent conventional mechanisms of antibiotic resistance. The rapid, membrane-disrupting mechanism of action of many AMPs makes it difficult for bacteria to develop resistance, as it would require substantial alterations to their fundamental membrane structure.
While specific studies on this compound and its role in modulating microbial resistance are not available, the characteristics of the broader dermaseptin family are relevant. The development of resistance to AMPs is considered less likely than for traditional antibiotics because their target is the cell membrane itself. However, it is important to note that bacteria can develop resistance to AMPs through various mechanisms, such as modifying their cell surface to reduce the peptide's binding affinity or producing proteases to degrade the peptide. The potential for resistance development underscores the importance of continued research into the mechanisms of action of specific peptides like this compound and the design of analogs that are less susceptible to resistance mechanisms.
Investigating Resistance Mechanisms against this compound
Direct and specific research investigating the development of microbial resistance to this compound is notably scarce. A comprehensive 2012 review of the bioactive components from Phyllomedusa bicolor explicitly states that the pharmacological potential of this compound, a 24-amino acid peptide, has not been studied in detail. This indicates a significant gap in the scientific literature regarding dedicated in vitro or in vivo studies to select for and characterize this compound-resistant microbial strains.
However, insights can be drawn from the broader understanding of resistance mechanisms to AMPs in the dermaseptin family. The primary mode of action for dermaseptins is the disruption of microbial cell membranes. researchgate.net This physical mechanism, which involves binding to the membrane and forming pores or causing widespread destabilization, is considered less susceptible to the development of resistance compared to conventional antibiotics that typically target specific metabolic pathways or enzymes. mdpi.com For resistance to emerge against a membrane-acting peptide like this compound, a microorganism would likely need to undergo significant alterations to the composition or biophysical properties of its cell membrane.
Potential, though not specifically documented for this compound, mechanisms of resistance to AMPs in general include:
Modification of the cell envelope: Altering the net surface charge of the bacterial membrane to reduce the initial electrostatic attraction of the cationic peptide.
Efflux pumps: Actively transporting the peptide out of the cell.
Proteolytic degradation: Producing enzymes that can break down the peptide.
While these mechanisms are theoretically possible, the rapid, lytic action of dermaseptins on the cell membrane presents a formidable challenge for microbes to overcome. The evolution of resistance to this class of peptides is considered less likely than for traditional antibiotics that have a single, specific molecular target. imrpress.com
Anticancer/antiproliferative Research on Dermaseptin B6 in Vitro and Non Human Animal Models
Selectivity Studies in Cancer Models
Differential Cytotoxicity towards Cancerous vs. Non-Cancerous Cells (in vitro)
A significant characteristic of many antimicrobial peptides (AMPs) in anticancer research is their ability to selectively target and eliminate cancer cells while exhibiting minimal toxicity toward normal, healthy cells. Research into the dermaseptin (B158304) family of peptides, including those closely related to Dermaseptin-B6, has focused on this differential cytotoxicity. The primary mechanism underlying this selectivity is believed to be the electrostatic interactions between the positively charged (cationic) peptides and the negatively charged (anionic) outer surface of cancer cell membranes. mdpi.com Unlike healthy mammalian cells, cancer cells tend to have a higher concentration of anionic molecules, such as phosphatidylserine, on the outer leaflet of their plasma membrane, which facilitates the preferential binding and subsequent disruptive action of the peptide.
While direct comparative studies on this compound are limited, research on its close analogues provides significant insight into its selective potential. Dermaseptin-B2, for instance, has demonstrated notable antiproliferative activity against various human cancer cell lines with little effect on non-cancerous cells. nih.gov In one study, Dermaseptin-B2 showed no growth inhibition against stromal prostate fibroblasts and skin fibroblasts at a concentration of 15 µM. nih.gov Similarly, another peptide from this family, Dermaseptin-PP, exhibited selective cytotoxicity against several cancer cell lines, including H157 (lung), MCF-7 (breast), PC-3 (prostate), and U251 MG (glioblastoma), while showing low toxicity towards the normal human microvascular endothelial cell line (HMEC-1).
Further studies on other dermaseptins reinforce this observation of selectivity. Dermaseptin-PD-2 was found to be more potent against H157 and PC-3 cancer cells than the U251 MG glioblastoma line, and both Dermaseptin-PD-1 and -PD-2 showed significantly lower cytotoxicity against the normal HMEC-1 cell line. The half-maximal inhibitory concentration (IC₅₀), which measures a substance's potency in inhibiting a specific biological function, is consistently higher for normal cells compared to cancer cells, indicating lower toxicity to the former.
A study on Dermaseptin-SS1, which shares a 91% sequence identity with this compound, tested its antiproliferative effects on human lung cancer cell lines (H838 and H460) and a non-cancerous human keratinocyte cell line (HaCat). mdpi.com While the peptide and its analogues showed significant activity against the lung cancer cells, they also displayed noticeable antiproliferative effects on the normal HaCat cells, suggesting that the selectivity may not be absolute and can vary depending on the specific peptide and cell type. mdpi.com
The following table summarizes the comparative cytotoxicity of various dermaseptin peptides against cancerous and non-cancerous cell lines from in vitro studies.
| Peptide | Cancer Cell Line | Type | IC₅₀ (µM) | Non-Cancerous Cell Line | Type | IC₅₀ (µM) | Selectivity |
| Dermaseptin-PP | H157 | Lung Carcinoma | 1.55 | HMEC-1 | Endothelial | >100 | High |
| MCF-7 | Breast Adenocarcinoma | 2.92 | HMEC-1 | Endothelial | >100 | High | |
| PC-3 | Prostate Adenocarcinoma | 4.15 | HMEC-1 | Endothelial | >100 | High | |
| U251 MG | Glioblastoma | 2.47 | HMEC-1 | Endothelial | >100 | High | |
| Dermaseptin-PD-1 | U251 MG | Glioblastoma | 15.08 | HMEC-1 | Endothelial | 36.35 | Moderate |
| Dermaseptin-PD-2 | H157 | Lung Carcinoma | 6.43 | HMEC-1 | Endothelial | 27.28 | Moderate |
| PC-3 | Prostate Adenocarcinoma | 3.17 | HMEC-1 | Endothelial | 27.28 | High | |
| U251 MG | Glioblastoma | 13.43 | HMEC-1 | Endothelial | 27.28 | Low | |
| Dermaseptin-B2 | Prostate/Mammary | Adenocarcinoma | ~1.0 (for 50% colony reduction) nih.gov | Stromal Fibroblasts | Fibroblast | No activity at 15 µM nih.gov | High |
Spermicidal Activity of Dermaseptin B6 in Vitro
Inhibition of Sperm Motility and Viability
No published research data specifically details the in vitro effects of Dermaseptin-B6 on the motility and viability of spermatozoa. Consequently, no data table on its effective concentrations or time-dependent effects can be generated.
Proposed Mechanism of Spermatozoal Membrane Interaction
While the general mechanism for dermaseptins involves membrane permeabilization, likely through the formation of pores in the lipid bilayer, the specific interactions between this compound and the spermatozoal membrane have not been studied. uniprot.org The primary mechanism of action is presumed to be its ability to disturb membrane functions due to its amphipathic structure, but this has been inferred from its antimicrobial activity, not from direct studies on sperm cells. uniprot.org
Synthetic Biology and Peptide Engineering for Enhanced Dermaseptin B6 Functionality
Rational Design of Dermaseptin-B6 Analogs
Rational design involves making specific modifications to the amino acid sequence of this compound to improve its therapeutic index—maximizing its potency against target cells while minimizing toxicity to host cells. Key physicochemical properties such as charge, hydrophobicity, and helicity are primary targets for these modifications.
The biological activity of α-helical antimicrobial peptides like this compound is intricately linked to their structural and physicochemical characteristics. Engineering these properties can lead to analogs with superior performance.
Charge: this compound is a cationic peptide, with its positive charge playing a crucial role in the initial electrostatic attraction to negatively charged microbial or cancer cell membranes. Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, can enhance this attraction and improve antimicrobial or anticancer potency. For instance, in studies on the related Dermaseptin-S4, analogs with increased positive charges demonstrated higher potency.
Helicity: The ability to form a stable amphipathic α-helix upon membrane interaction is a hallmark of dermaseptins. This conformation places hydrophobic residues on one face of the helix and hydrophilic/cationic residues on the other, facilitating membrane disruption. Peptide helicity can be increased by substituting residues that are poor helix formers (like glycine) with strong helix-promoting residues (like alanine). Conversely, introducing a glycine (B1666218) residue can create a flexible hinge, which may also enhance activity. The high potency of dermaseptins is often attributed not just to a high net positive charge, but also to the stabilization of this helical structure.
The following table summarizes design strategies and their expected outcomes based on research on dermaseptins and other antimicrobial peptides.
| Modification Strategy | Example Amino Acid Substitution | Target Property | Expected Outcome | Reference |
| Increase Net Positive Charge | Glycine → Lysine | Charge | Enhanced binding to microbial/cancer cell membranes, potentially increased potency. | |
| Modulate Hydrophobicity | Alanine (B10760859) → Valine | Hydrophobicity | Increased interaction with the lipid bilayer, potentially higher lytic activity. | |
| Stabilize α-Helix | Glycine → Alanine | Helicity | Increased structural stability, potentially improved membrane disruption. | |
| Introduce Flexibility | Alanine → Glycine | Helicity | Creation of a hinge region, potentially enhancing interaction with the membrane. |
A significant hurdle for the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, which are specific for L-amino acid configurations. A promising strategy to enhance peptide stability is the substitution of one or more L-amino acids with their D-enantiomers.
D-amino acid-containing peptides are resistant to proteolysis, leading to a longer plasma half-life and potentially sustained therapeutic effect. Research on other antimicrobial peptides has shown that this modification can maintain or even enhance biological activity while significantly improving stability. For example, a 15-mer peptide composed of D- and L-amino acids was shown to inhibit the proliferation of prostate adenocarcinoma cells. scirp.org While specific D-amino acid substitution studies focused solely on this compound are not extensively documented, the principle is a key area of peptide engineering. The strategic placement of D-amino acids can preserve the essential amphipathic and helical structure required for activity while protecting the peptide from enzymatic breakdown. acs.org
Modifications for Improved Potency and Selectivity (e.g., Charge, Hydrophobicity, Helicity)
Recombinant Production Strategies for this compound and Derivatives
Chemical synthesis of peptides is effective for research quantities but can be expensive for large-scale production. Recombinant DNA technology offers a cost-effective and scalable alternative for producing this compound and its engineered analogs. These strategies typically involve expressing the peptide in a host organism.
Bacterial Systems: Escherichia coli is a common host for recombinant protein production due to its rapid growth and well-understood genetics. However, the cationic and lytic nature of this compound can be toxic to the host cells. This is often circumvented by expressing the peptide as a non-toxic fusion protein, where this compound is linked to a larger carrier protein. The fusion protein can be purified, and the active peptide is then cleaved off.
Plant-Based Systems: Plants have emerged as a promising platform for producing antimicrobial peptides. Researchers have successfully expressed a recombinant version of Dermaseptin (B158304) B1 in tobacco hairy roots. In this study, the dermaseptin gene was fused with a chitin-binding domain to enhance its antifungal activity and target it to the fungal cell wall. The resulting recombinant protein showed significant antimicrobial effects against various fungal and bacterial pathogens. Given the high sequence similarity among the Dermaseptin B family, this approach is a viable strategy for the production of this compound.
The genetic blueprint for this compound is encoded within a precursor protein, prepro-dermaseptin, which includes a signal peptide, an acidic propiece, and the C-terminal dermaseptin sequence. Understanding this precursor structure is fundamental to designing effective recombinant expression cassettes. researchgate.net
Conjugation and Delivery Systems for this compound (Preclinical Research)
To improve the stability, bioavailability, and targeting of this compound, researchers are exploring its incorporation into advanced delivery systems. Preclinical research focuses on conjugating the peptide to polymers or encapsulating it within nanoparticles.
Nanoparticles (NPs) serve as versatile carriers that can protect peptides from degradation, control their release, and deliver them to specific sites in the body. These systems can improve pharmacokinetics and reduce systemic side effects.
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used to formulate nanocarriers. These systems can encapsulate peptides, offering protection from enzymes and enabling sustained release. One study noted that Dermaseptin B1 or B6 peptides, when incorporated into PLGA-based systems, could potentially reduce amyloid plaques, suggesting their utility in neurodegenerative disease applications.
Lipid-Based Nanoparticles (LNPs): LNPs are another class of delivery vehicles that have been successful in delivering nucleic acid therapies and are being explored for peptide delivery. Their lipid composition can be tailored to optimize drug loading and release characteristics.
Alginate Nanoparticles: Alginate, a natural polysaccharide, is often used in drug delivery due to its biocompatibility and ability to form gels. While specific studies on this compound loaded into alginate nanoparticles are limited, alginate is a common material for encapsulating proteins and peptides for controlled release.
The general principle involves either passive targeting, where nanoparticles accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, or active targeting, where ligands specific to target cells are attached to the nanoparticle surface.
Covalently attaching a polymer to this compound is another strategy to enhance its therapeutic properties. This approach creates a polymer-drug conjugate (PDC) with improved characteristics.
PEGylation: The most common form of polymer conjugation is the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from proteolytic enzymes, thereby extending its circulation half-life.
Targeted Delivery: Polymers can be functionalized with targeting ligands—such as antibodies, aptamers, or small molecules—that bind to receptors overexpressed on cancer cells. google.com This ensures that the conjugated this compound is delivered preferentially to the site of disease, increasing its local concentration and efficacy while minimizing exposure to healthy tissues. The polymer itself can be designed to be biodegradable, releasing the active peptide at the target site. google.com
Research in PDCs is a rapidly advancing field, offering a versatile platform to transform potent peptides like this compound into more effective and safer therapeutic agents.
Research Methodologies and Analytical Techniques in Dermaseptin B6 Studies
Molecular Cloning and Sequencing Methods
The initial identification and structural elucidation of Dermaseptin-B6 and its relatives were accomplished through molecular cloning and sequencing. researchgate.net This process involves isolating the genetic material (mRNA) that codes for the peptide from the frog's skin secretions and then using that template to create a complementary DNA (cDNA) library.
Research on the skin secretions of Phyllomedusa bicolor led to the discovery of six related peptides, named dermaseptins B1 to B6. researchgate.net The molecular cloning process revealed that these peptides are derived from larger precursor proteins, known as prepro-dermaseptins. The analysis of the cDNAs encoding these precursors showed a highly conserved structure.
Key features of the prepro-dermaseptin B gene identified through cloning include:
A Signal Peptide: A 22-residue N-terminal signal sequence, which is highly conserved among the dermaseptin (B158304) B family. This sequence directs the precursor protein into the secretory pathway.
An Acidic Propiece: Following the signal peptide, there is a conserved acidic propiece of 21-24 residues.
A Processing Signal: A Lys-Arg (Lysine-Arginine) cleavage site, which is a typical signal for prohormone convertases to cut the precursor and release the mature peptide. researchgate.net
The Mature Peptide Sequence: The C-terminal portion of the precursor contains the actual amino acid sequence of the dermaseptin peptide, in this case, this compound. preprints.org
By using degenerated oligonucleotide primers that target the conserved 5'-untranslated regions of dermaseptin cDNAs, researchers have been able to identify new members of this peptide family in other frog species. The sequence for the this compound precursor has been identified and shows high identity to other dermaseptins, such as Dermaseptin-PS3 and Dermaseptin-SS1. preprints.org
Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
Once the amino acid sequence of this compound was determined through molecular cloning, researchers required a method to produce the peptide in sufficient quantities for further study. Chemical synthesis provides a reliable way to obtain pure peptides. The primary method used for this purpose is Solid-Phase Peptide Synthesis (SPPS).
SPPS, often utilizing fluorenylmethyloxycarbonyl (Fmoc) chemistry, is the standard technique for artificially creating peptides like this compound. preprints.org The process involves:
Anchoring: The C-terminal amino acid of the peptide is covalently attached to an insoluble solid support, such as a rink amide resin.
Stepwise Elongation: The peptide chain is built one amino acid at a time. Each incoming amino acid has its N-terminus temporarily blocked by an Fmoc group. This protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
Deprotection: The Fmoc group is removed from the newly added amino acid, exposing a new N-terminus ready for the next coupling cycle.
Cleavage: After the entire sequence has been assembled, the completed peptide is cleaved from the resin support using a strong acid solution, often containing a high percentage of trifluoroacetic acid (TFA) along with scavengers like thioanisole (B89551) and deionized water. preprints.orgnovoprolabs.com
Purification: The crude synthetic peptide is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate it from byproducts of the synthesis.
The identity and purity of the synthetic this compound are confirmed by analytical techniques such as mass spectrometry, which verifies that the molecular weight matches the theoretical weight of the sequence, and by co-elution with the natural peptide in HPLC.
Spectroscopic and Biophysical Techniques for Structural Analysis
Understanding the three-dimensional structure of this compound is critical to understanding its mechanism of action. Spectroscopic and biophysical techniques are employed to analyze its conformation, particularly how it changes when interacting with microbial membranes.
Circular Dichroism (CD) spectroscopy is a fundamental tool for determining the secondary structure of peptides. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides information on the proportion of α-helices, β-sheets, turns, and random coil structures within the peptide.
Studies on dermaseptins, including those closely related to B6, consistently show that their conformation is highly dependent on the solvent environment.
In an aqueous environment (e.g., an ammonium (B1175870) acetate (B1210297) buffer), dermaseptins typically adopt a disordered or random-coil conformation. researchgate.net
In a membrane-mimicking (hydrophobic) environment , such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they undergo a significant conformational change to form a predominantly α-helical structure. researchgate.net
This transition to an α-helix is a hallmark of many membrane-acting antimicrobial peptides. The CD spectrum of an α-helical peptide is characterized by a positive peak around 193 nm and two negative peaks at approximately 208 nm and 222 nm. The formation of an amphipathic α-helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is believed to be essential for its ability to disrupt microbial membranes.
| Environment | Predominant Secondary Structure | Characteristic CD Spectral Features | Reference |
|---|---|---|---|
| Aqueous Buffer (e.g., 10 mM NH4Ac) | Random Coil | Single negative peak | |
| Membrane-Mimicking (e.g., 50% TFE Solution) | α-Helix | Positive peak (~193 nm), Negative peaks (~208 nm, ~222 nm) |
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time kinetics of molecular interactions. In the context of this compound, SPR is used to quantify its binding affinity to model lipid membranes, providing insights into the initial steps of its antimicrobial action.
The SPR experiment involves immobilizing a model membrane, such as a lipid bilayer or liposomes, onto the surface of a sensor chip. The peptide solution is then flowed over this surface. Binding of the peptide to the membrane causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted on a sensorgram.
Studies on dermaseptin analogues using SPR have revealed that the interaction with membranes is not a simple one-step binding event. Instead, it often follows a more complex, two-stage mechanism:
Adhesion: An initial, rapid electrostatic attraction and binding of the cationic peptide to the negatively charged surface of the model membrane.
Insertion: A subsequent, slower step where the peptide inserts itself into the hydrophobic core of the lipid bilayer.
By analyzing the kinetics of these two steps, researchers can distinguish between peptides that merely adhere to the surface and those that effectively penetrate the membrane. This insertion affinity, rather than just the initial binding, has been shown to correlate more strongly with the peptide's lytic activity. This technique allows for the detailed characterization of how modifications to the peptide's sequence affect its ability to interact with and disrupt target membranes. uit.no
Circular Dichroism for Secondary Structure Determination
Microscopy Techniques for Cellular and Morphological Analysis
While spectroscopic techniques reveal structural details, microscopy methods provide direct visual evidence of the physical damage inflicted by this compound on microbial surfaces.
Atomic Force Microscopy (AFM) has become an invaluable tool for imaging biological surfaces at sub-nanometer resolution under near-native conditions. It allows researchers to visualize the real-time topographical changes on a model lipid bilayer or even on the surface of a live bacterium as it is exposed to an antimicrobial peptide.
In a typical AFM experiment to study this compound, a supported lipid bilayer mimicking a bacterial membrane is prepared on a flat substrate. mdpi.com The AFM tip scans the surface to obtain a baseline image of the smooth, intact membrane. The peptide is then injected into the system, and subsequent scans reveal the dynamic process of membrane disruption.
AFM studies on various antimicrobial peptides have visualized several distinct mechanisms of membrane damage:
Pore Formation: The peptides assemble into structures that create discrete pores or holes in the membrane, leading to leakage of cellular contents. mdpi.com
Membrane Thinning: The peptide inserts into the bilayer, causing a localized or widespread decrease in membrane thickness.
Corrugation and Disruption: The peptide disrupts the lipid packing, leading to a roughened, corrugated surface and eventual disintegration of the membrane structure.
AFM imaging can help elucidate how the concentration of this compound affects the extent and type of membrane damage. mdpi.com These visual data provide compelling evidence for the membrane-targeting mechanism of action that is initially suggested by biophysical studies.
Confocal Microscopy for Peptide Penetration Studies
Confocal microscopy is a vital analytical technique in the study of this compound and its analogues, providing high-resolution images that elucidate the peptide's interaction with and penetration into target cells. This method allows for the visualization of fluorescently-labeled peptides as they approach, bind to, and cross the cellular membrane.
In studies involving dermaseptin derivatives, confocal microscopy has been instrumental in demonstrating their ability to significantly reduce the viability of both planktonic (free-floating) and surface-attached bacteria. By fluorescently tagging the peptides, researchers can observe their accumulation on the bacterial cell surface, providing visual evidence of the initial binding step, which is crucial for their antimicrobial action. Furthermore, this technique has been used to monitor the disruption of biofilm formation under dynamic flow conditions, offering insights into the peptide's potential for treating biofilm-associated infections.
The mechanism of cell killing, whether by membrane solubilization or the formation of ion-conducting channels, can also be inferred from confocal microscopy observations. researchgate.net For instance, studies on dermatoxin, a member of the dermaseptin gene family, have utilized reflected light fluorescence microscopy after DNA-staining to suggest a mechanism based on altered membrane permeability rather than complete lysis. researchgate.net This is observed by the influx of fluorescent dyes that are normally impermeable to intact cell membranes.
In Vitro Assays for Biological Activity Evaluation
A variety of in vitro assays are fundamental to characterizing the biological activity of this compound. These assays provide quantitative data on its efficacy against various microorganisms and its effects on different cell types.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antimicrobial potency of this compound and other dermaseptins is primarily quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death, typically defined as a ≥99.9% reduction in the initial bacterial inoculum. creative-diagnostics.comqlaboratories.com
These values are commonly determined using broth microdilution methods. In this procedure, a standardized inoculum of the target microorganism is introduced into wells of a microtiter plate containing serial dilutions of the peptide. After an incubation period, typically 18 to 24 hours, the wells are visually inspected for turbidity, or the optical density is measured to identify the MIC. To determine the MBC, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar (B569324) plates. The lowest concentration of the peptide that prevents colony formation on these plates is the MBC. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. qlaboratories.com
Dermaseptins, as a family, have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa, with MIC values often in the micromolar range. For instance, some dermaseptins exhibit MICs ranging from 3.1 µM to 30 µM against the fungus Candida albicans.
Table 1: Representative MIC and MBC Values for Dermaseptin Family Peptides
| Peptide Family | Target Organism | MIC (µM) | MBC (µM) |
|---|---|---|---|
| Dermaseptins | Candida albicans | 3.1 - 30 | Not specified |
| Dermaseptins | Aspergillus fumigatus | 3.1 - 30 | Not specified |
| Dermatoxin | Gram-positive eubacteria | Effective | Bactericidal |
Cell Viability and Proliferation Assays (e.g., MTT assay)
To assess the impact of this compound on mammalian cells, and to determine its potential for therapeutic applications, cell viability and proliferation assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
This assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of living cells. nih.gov The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically at a wavelength of 570 nm. nih.gov
The MTT assay can be used to evaluate the antiproliferative activity of dermaseptin peptides against various cell lines, including cancer cells. preprints.orgmdpi.com By exposing cell cultures to different concentrations of the peptide, a dose-response curve can be generated to determine the concentration at which cell viability is inhibited. This is a crucial step in evaluating the peptide's selectivity and potential therapeutic window.
Membrane Permeabilization and Depolarization Assays
The primary mechanism of action for many antimicrobial peptides, including dermaseptins, involves the disruption of the microbial cell membrane. mdpi.com Assays that measure membrane permeabilization and depolarization are therefore critical for understanding how this compound exerts its antimicrobial effects.
Membrane permeabilization can be assessed using fluorescent dyes that are typically excluded from cells with intact membranes. preprints.org For example, the influx of the fluorescent dye N-Phenyl-1-naphthylamine (NPN) can be used to indicate outer membrane permeabilization in Gram-negative bacteria. preprints.org An increase in fluorescence intensity signifies that the peptide has compromised the integrity of the outer membrane, allowing the dye to enter and bind to the hydrophobic interior.
Membrane depolarization assays utilize voltage-sensitive fluorescent dyes, such as DiSC3(5), to monitor changes in the membrane potential of bacterial cells. In healthy, energized cells, this dye is quenched. However, when an antimicrobial peptide disrupts the membrane and dissipates the membrane potential, the dye is released, resulting in an increase in fluorescence intensity. This provides evidence that the peptide's mode of action involves disrupting the electrochemical gradient across the bacterial membrane, which is essential for cellular functions and survival. Flow cytometry can also be used in conjunction with dyes like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes, to quantify cell death resulting from membrane damage.
Future Directions and Research Gaps for Dermaseptin B6
Elucidation of Comprehensive Molecular Mechanisms in Diverse Biological Systems (In Vitro and Preclinical Models)
A foundational gap in the current understanding of Dermaseptin-B6 lies in the detailed elucidation of its molecular mechanisms across a variety of biological contexts. While it is broadly accepted that dermaseptins exert their antimicrobial and anticancer effects primarily through membrane disruption, the precise interactions remain an area of active research. researchgate.netpreprints.org
Future studies should prioritize a multi-faceted approach to unravel these mechanisms. It is known that dermaseptins, as cationic and amphipathic peptides, preferentially interact with the negatively charged components of microbial and cancer cell membranes. researchgate.net Upon binding, they are thought to adopt an α-helical structure, inserting into the lipid bilayer and causing permeabilization through models like the "barrel-stave" or "carpet" mechanism, leading to leakage of cellular contents and cell death. researchgate.netresearchgate.net
However, beyond this general model, many questions remain. Research should focus on:
Lipid Specificity: Investigating the specific lipid components of target membranes (e.g., phosphatidylserine, cardiolipin) that this compound preferentially binds to. This would clarify its selectivity for cancer and microbial cells over normal mammalian cells, which typically have a more neutral outer leaflet.
Intracellular Targets: Determining if membrane disruption is the sole mechanism of action. Some AMPs are known to translocate across the membrane and interact with intracellular targets such as DNA, RNA, or metabolic enzymes. Studies are needed to explore whether this compound or its fragments have similar intracellular activities.
Structural-Functional Relationships: Analyzing how specific amino acid residues within the this compound sequence contribute to its activity and selectivity. A new dermaseptin (B158304), Dermaseptin-SS1, which shares a 91% sequence identity with this compound, has been identified, suggesting that even minor sequence variations can be explored to modulate activity. mdpi.comresearchgate.net
Exploration of Synergistic Effects with Existing Antimicrobial or Anticancer Agents
A highly promising and underexplored avenue for this compound is its potential use in combination therapies. The ability of AMPs to permeabilize cell membranes suggests they could act synergistically with conventional antibiotics or chemotherapeutics by facilitating their entry into target cells.
Research in this area should investigate:
Antimicrobial Synergy: Testing this compound in combination with a broad range of antibiotics against multidrug-resistant bacteria. Studies on other AMPs have shown that such combinations can restore the efficacy of antibiotics to which bacteria have become resistant. The checkerboard assay is a standard method to quantify these synergistic interactions.
Anticancer Synergy: Evaluating the combined effect of this compound and established anticancer drugs. For instance, Dermaseptin B2 has demonstrated anti-proliferative effects against various human cancer cell lines. Combining such peptides with chemotherapeutic agents could potentially lower the required dosage of the cytotoxic drug, thereby reducing side effects. Other peptides, like Magainin II, have been shown to greatly enhance the tumoricidal effects of chemotherapy.
The following table summarizes known synergistic interactions for the broader dermaseptin family and other relevant AMPs, highlighting the models for future this compound research.
| Peptide/Family | Combination Agent | Target Organism/Cell | Observed Effect |
| Dermaseptins (general) | Other Dermaseptins | Various microorganisms | Up to 100-fold increase in antibiotic activity. |
| Dermaseptin-PD-1 & PD-2 | Each other | E. coli, U251MG glioblastoma cells | Synergistic inhibition of proliferation. |
| General AMPs | Conventional Antibiotics (e.g., Vancomycin) | Resistant Bacteria | Enhanced antibiotic efficacy through membrane permeabilization. |
| Magainin A & G | Chemotherapy | Non-small cell lung cancer lines | Synergistic tumoricidal effects. |
| Defensins | Doxorubicin | Multidrug-resistant cancer cells | Potentiation of cancer cell killing. |
Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Preclinical Efficacy
A major hurdle for the clinical translation of peptide-based therapeutics like this compound is their inherent susceptibility to enzymatic degradation and poor bioavailability. Future research must focus on developing advanced delivery systems to overcome these limitations. researchgate.net
Key formulation strategies to be explored include:
Lipid-Based Nanocarriers: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) could protect it from proteases, improve solubility, and facilitate targeted delivery. These carriers are biocompatible and can be engineered for controlled release.
Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles can offer sustained release profiles and protect the peptide cargo.
Microsponges: This technology uses porous, polymeric microspheres that can be loaded with the peptide for controlled topical or oral release. They offer stability over a wide pH range and can transform liquid formulations into free-flowing powders.
Hydrogels: For topical applications, formulating this compound into a hydrogel could provide a stable, easy-to-use system that allows for controlled release directly at the site of infection or a skin tumor.
These strategies aim to enhance the therapeutic index of this compound by improving its stability and ensuring it reaches its target site at an effective concentration.
Investigation of this compound in Advanced Animal Models for Efficacy Studies (Non-Human)
While in vitro studies provide foundational data, the therapeutic potential of this compound can only be validated through rigorous in vivo testing in relevant animal models. To date, very few animal experiments have been conducted on dermaseptins for either antimicrobial or anticancer applications. researchgate.net
Future preclinical research must move beyond basic toxicity and efficacy studies in simple rodent models and utilize more sophisticated systems, such as:
Chronic Infection Models: Establishing models of chronic bacterial or fungal infections (e.g., in the lung or in wounds) to assess the ability of formulated this compound to eradicate persistent pathogens and biofilms.
Xenograft and Genetically Engineered Cancer Models: While Dermaseptin B2 showed efficacy in a prostate adenocarcinoma xenograft model, a wider range of cancer models is needed. This includes patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) that more accurately recapitulate human tumor biology.
Atopy and Dermatitis Models: Given its origin in skin secretions, exploring the efficacy of topical this compound formulations in validated animal models of atopic dermatitis could be a valuable direction.
These advanced models will be crucial for evaluating the pharmacokinetics, pharmacodynamics, and ultimate preclinical efficacy of this compound formulations.
Addressing Potential for Acquired Resistance in Long-Term Exposure Scenarios
A significant advantage of AMPs over traditional antibiotics is their proposed lower potential for inducing microbial resistance. mdpi.compreprints.org Their rapid, membrane-disrupting mechanism is considered a difficult target for evolutionary adaptation by microbes.
However, this hypothesis requires rigorous, long-term validation. Future research should include:
Serial Passaging Studies: Repeatedly exposing microbial populations to sub-lethal concentrations of this compound over many generations to determine if and how quickly resistance emerges.
Mechanism of Resistance Studies: If resistant strains do arise, it is critical to investigate the underlying molecular mechanisms. This could involve changes in membrane lipid composition, upregulation of efflux pumps, or enzymatic degradation of the peptide.
Cross-Resistance Evaluation: Assessing whether resistance to this compound confers cross-resistance to other AMPs or conventional antibiotics.
Understanding the potential for and mechanisms of resistance is essential for the long-term strategic development of this compound as a sustainable therapeutic agent.
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Dermaseptin-B6’s antimicrobial mechanisms?
- Answer: Standard models include in vitro assays using bacterial/fungal cultures and membrane-binding studies with synthetic lipid bilayers. Surface plasmon resonance (SPR) is widely used to quantify peptide-membrane interactions, as demonstrated in studies analyzing binding kinetics and cytotoxicity relationships . For bacterial assays, MIC (minimum inhibitory concentration) and time-kill curves provide functional insights.
Q. Which structural features of this compound are critical for its biological activity?
- Answer: Key features include peptide length, charge distribution (e.g., lysine residues enhancing cationic properties), and amphipathic domains. Truncation studies show that shortening the peptide from 27 to 10 residues progressively reduces cytotoxicity, emphasizing the role of length in bilayer insertion . Mutagenesis studies further highlight residues involved in hydrophobic interactions and membrane penetration.
Q. How can researchers validate the specificity of this compound’s membrane interactions?
- Answer: Use competitive binding assays with lipid analogs or inhibitors (e.g., cholesterol to disrupt membrane fluidity) and proteolytic cleavage experiments. SPR combined with enzymatic digestion (e.g., trypsin treatment of RBC-bound peptides) can distinguish between superficial adhesion and deep bilayer insertion .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data between studies be systematically resolved?
- Answer: Analyze variables such as peptide concentration gradients, cell membrane composition (e.g., cholesterol content), and experimental conditions (pH, temperature). Apply statistical models to identify the principal contradiction (e.g., whether discrepancies arise from methodological differences or intrinsic peptide properties). Cross-validation using multiple techniques (SPR, circular dichroism, fluorescence microscopy) is critical .
Q. What experimental designs differentiate superficial membrane adhesion from bilayer insertion?
- Answer: SPR with a two-stage interaction model distinguishes adhesion (initial binding) from insertion (penetration into the hydrophobic core). For example, K(4)K(20)-S4 derivatives showed higher insertion affinity, correlating with enhanced cytotoxicity, while truncated peptides remained superficially bound . Proteolytic protection assays further validate insertion depth.
Q. How do computational methods enhance mechanistic studies of this compound?
- Answer: Molecular dynamics (MD) simulations predict binding modes and free-energy landscapes for peptide-lipid interactions. Coupling MD with experimental data (e.g., SPR kinetics) refines models of pore formation or carpet mechanisms. Systematic reviews of existing literature are also essential to identify knowledge gaps and validate hypotheses .
Q. What strategies address variability in membrane-binding assays across research groups?
- Answer: Standardize lipid composition (e.g., phosphatidylcholine:phosphatidylglycerol ratios), use internal controls (e.g., reference peptides with known binding profiles), and report normalized affinity constants (e.g., Kadhesion vs. Kinsertion). Collaborative inter-laboratory studies improve reproducibility .
Methodological Considerations
- Data Interpretation: Prioritize multi-method approaches (e.g., SPR + proteolysis + microscopy) to avoid overreliance on single techniques .
- Literature Synthesis: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure systematic reviews and meta-analyses .
- Contradiction Analysis: Apply dialectical models to distinguish principal vs. secondary contradictions in data, focusing on variables with the greatest impact on outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
